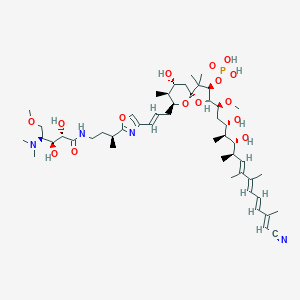

Calyculin B

Descripción

Propiedades

Número CAS |

107537-44-0 |

|---|---|

Fórmula molecular |

C50H81N4O15P |

Peso molecular |

1009.2 g/mol |

Nombre IUPAC |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

Clave InChI |

FKAWLXNLHHIHLA-REYRJGSJSA-N |

SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

SMILES canónico |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

calyculin B |

Origen del producto |

United States |

Biological Origin and Elucidation of Calyculin B Biosynthetic Pathways

Identification of Symbiotic Producer Organisms: Candidatus Entotheonella sp. in Discodermia calyx

While initially isolated from the marine sponge Discodermia calyx, research has revealed that the actual producers of calyculins are symbiotic bacteria associated with the sponge. wikipedia.orgrsc.orgjst.go.jp Specifically, the filamentous bacterium "Candidatus Entotheonella" sp. has been identified as the producer organism of calyculin A within D. calyx. wikipedia.orgrsc.orgjst.go.jpresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.netebi.ac.uk This was confirmed through techniques such as CARD-FISH analysis and single-cell analysis using laser microdissection, which localized the calyculin biosynthetic gene cluster within these bacteria. rsc.orgrsc.org The association between Candidatus Entotheonella and Discodermia calyx represents a marine sponge holobiont where the bacterial symbiont confers a chemical defense system on the host animal. jst.go.jpjst.go.jp Candidatus Entotheonella species are recognized as significant producers of specialized metabolites in Theonellidae family sponges. jst.go.jp

Genetic Characterization of the Calyculin Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of calyculins are organized into a biosynthetic gene cluster (BGC). researchgate.netresearchgate.netnih.gov This BGC has been identified from the metagenome of the sponge Discodermia calyx. rsc.orgjst.go.jpresearchgate.netrsc.orgjst.go.jp

Analysis of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Biosynthesis

The structure of calyculin, featuring a polyketide portion and a peptide portion, suggests a hybrid biosynthetic pathway involving both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). rsc.orgresearchgate.netrsc.orgjst.go.jp The calyculin BGC is mainly composed of modules of NRPS and trans-AT PKS. jst.go.jprsc.orgjst.go.jp The PKS-NRPS modular assembly line is extensive, spanning over 150 kb and composed of multiple open reading frames (ORFs) encoding numerous modules. rsc.orgrsc.orgjst.go.jp Structural features like β-branched methyl groups in calyculin suggest a trans-AT PKS origin. rsc.orgrsc.org The domain organization within the BGC is in good agreement with the chemical structure of calyculin A. jst.go.jp

Identification of Key Tailoring Enzymes (e.g., Phosphotransferases like CalQ, Phosphatases like CalL)

Beyond the core PKS-NRPS machinery, the calyculin BGC also encodes for tailoring enzymes that modify the nascent polyketide-peptide chain. researchgate.net Key among these are enzymes involved in phosphorylation and dephosphorylation. researchgate.netrsc.orgjst.go.jp A phosphotransferase, CalQ, encoded within the calyculin BGC, is involved in the phosphorylation process. researchgate.netrsc.orgresearchgate.netjst.go.jp CalQ appends an additional phosphate (B84403) group to calyculin A, generating phosphocalyculin A, which is a previously unknown derivative and acts as a protoxin. researchgate.netrsc.org Conversely, a phosphatase named CalL, also encoded in the calyculin BGC, is responsible for dephosphorylating phosphocalyculin A to generate the active calyculin A. rsc.orgresearchgate.netebi.ac.ukjst.go.jp CalL is a metalloprotein belonging to the binuclear MPE superfamily and coordinates heteronuclear metals like copper and zinc. rsc.orgresearchgate.net Other putative tailoring enzymes are also encoded in the BGC. researchgate.net

Enzymatic Mechanisms and Intermediates in Calyculin B Biogenesis

The biosynthesis of calyculins involves a complex series of enzymatic reactions. While calyculin A was initially thought to be the end product, it has been shown that phosphocalyculin A is the actual biosynthetic end product stored within the sponge holobiont. jst.go.jpresearchgate.netresearchgate.net

Role of Phosphorylation and Dephosphorylation in Calyculin A/B Activation and Deactivation

A crucial aspect of calyculin biogenesis is the dynamic bioconversion process between the less toxic phosphocalyculin A (a pyrophosphate protoxin) and the highly toxic calyculin A. jst.go.jpresearchgate.netresearchgate.netrsc.orgresearchgate.netebi.ac.uk This process serves as a chemical defense mechanism for the sponge host. jst.go.jprsc.org The phosphotransferase CalQ catalyzes the phosphorylation of calyculin A to the deactivated form, phosphocalyculin A, which is stored. rsc.orgresearchgate.netebi.ac.uk Upon tissue disruption of the sponge, the phosphatase CalL becomes active and dephosphorylates phosphocalyculin A, releasing the potent cytotoxin calyculin A. rsc.orgresearchgate.net This wound-activated mechanism allows the sponge to avoid self-toxicity while deploying the toxin against predators. researchgate.netrsc.orgrsc.org CalL is localized in the periplasmic space of the symbiotic bacterium, positioning it to act upon sponge tissue damage. rsc.orgresearchgate.net

Chemoenzymatic and Metagenomic Approaches in Biosynthetic Pathway Studies

Elucidating the calyculin biosynthetic pathway has significantly benefited from modern approaches, particularly metagenomics. researchgate.netresearchgate.netresearchgate.netnih.gov Metagenomic mining of the Discodermia calyx genome allowed for the identification and sequencing of the complete calyculin BGC from the uncultivated bacterial symbiont Candidatus Entotheonella sp. researchgate.netresearchgate.netnih.gov This approach is powerful for exploring the biosynthetic potential of uncultured microbial symbionts. researchgate.netnih.govscispace.com Functional studies of the identified genes, including heterologous expression of enzymes like CalQ and CalL in host organisms such as Escherichia coli, have been crucial in confirming their roles in the biosynthetic pathway and the bioconversion process. jst.go.jp These chemoenzymatic and metagenomic strategies have provided significant insights into the complex biosynthesis and activation mechanism of calyculins. researchgate.netresearchgate.netnih.gov

Calyculin B, a complex marine natural product, is a member of the calyculin family, known for their potent biological activities. This article focuses exclusively on the biological origin and the elucidation of the biosynthetic pathways of Calyculin B and its related compounds.

Calyculin B was originally isolated from the marine sponge Discodermia calyx. nih.govacs.org This sponge, belonging to the lithistid sponges group, is found in relatively shallow waters, particularly in the central to southern areas of Japan. nih.govrsc.org Discodermia calyx has been identified as a source of various secondary metabolites, including the calyculins. nih.gov

The biosynthesis of complex marine natural products like Calyculin B is often attributed to symbiotic microorganisms associated with the marine host organism, rather than the sponge itself. rsc.orgjst.go.jpspringerprofessional.deresearchgate.net Research, including single-cell analysis and metagenomic studies, has localized the calyculin biosynthetic machinery to filamentous bacteria identified as "Candidatus Entotheonella" sp., which live in symbiosis with Discodermia calyx. rsc.orgjst.go.jpwikipedia.orgrsc.orgnih.govresearchgate.net This symbiotic relationship highlights the role of microbial producers in the chemical diversity observed in marine sponges. rsc.orgjst.go.jpspringerprofessional.deresearchgate.net

The elucidation of the biosynthetic pathway for calyculins, primarily studied through Calyculin A due to its abundance, revealed a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. rsc.orgjst.go.jpwikipedia.orgrsc.org The structural features of calyculins, which include a peptide portion derived from two γ-amino acids linked to a polyketide portion containing a spiroacetal, phosphate, tetraene, and a terminal nitrile, are consistent with this hybrid biosynthesis. rsc.orgjst.go.jprsc.org Metagenomic analysis of the Discodermia calyx symbiont revealed a large biosynthetic gene cluster, approximately 150 kb in length, containing modules of both NRPS and trans-AT PKS. jst.go.jp The domain organization within this gene cluster aligns well with the predicted structure of Calyculin A. jst.go.jp

Detailed research findings have shed light on specific aspects of the calyculin biosynthetic pathway. For instance, the cal gene cluster encodes numerous ketosynthase (KS) domains, including non-elongating KS0 domains, which are indicative of non-canonical modifications in the trans-AT PKS pathway. rsc.orgresearchgate.net Enzymes encoded within the gene cluster are responsible for specific modifications, such as N- and O-methylation. rsc.orgresearchgate.net Interestingly, Calyculin A is biosynthesized as a pyrophosphate-containing protoxin, phosphocalyculin A. wikipedia.orgnih.gov An enzyme encoded in the gene cluster, CalQ, a phosphotransferase, catalyzes the phosphorylation of Calyculin A to produce phosphocalyculin A. jst.go.jp This less toxic phosphorylated form is considered the biosynthetic end product in the symbiont. jst.go.jpnih.govjst.go.jp The conversion of phosphocalyculin A to the more potent Calyculin A is mediated by a phosphatase, CalL, which is located in the periplasmic space of "Candidatus Entotheonella" sp. jst.go.jpresearchgate.net This wound-activated dephosphorylation mechanism is proposed to serve as a chemical defense system for the sponge holobiont. rsc.orgnih.govjst.go.jpresearchgate.net

Based on the research findings, a simplified representation of key components and processes in Calyculin biosynthesis can be summarized:

| Component/Process | Description | Source Organism/Location |

| Biosynthetic Gene Cluster (cal) | Encodes enzymes for Calyculin biosynthesis (PKS and NRPS modules) | "Candidatus Entotheonella" sp. (symbiont) jst.go.jprsc.orgnih.gov |

| Polyketide Synthase (PKS) | Involved in the assembly of the polyketide portion, includes trans-AT PKS | "Candidatus Entotheonella" sp. rsc.orgjst.go.jprsc.org |

| Non-ribosomal Peptide Synthetase (NRPS) | Involved in the assembly of the peptide portion | "Candidatus Entotheonella" sp. jst.go.jprsc.org |

| CalQ (Phosphotransferase) | Catalyzes phosphorylation of Calyculin A to phosphocalyculin A | "Candidatus Entotheonella" sp. (cytoplasm) jst.go.jpjst.go.jp |

| CalL (Phosphatase) | Catalyzes dephosphorylation of phosphocalyculin A to Calyculin A | "Candidatus Entotheonella" sp. (periplasmic space) jst.go.jpresearchgate.net |

| Phosphocalyculin A | Biosynthetic precursor, less toxic phosphorylated form of Calyculin A | "Candidatus Entotheonella" sp. jst.go.jpnih.gov |

| Calyculin A | Potent form, generated by dephosphorylation of phosphocalyculin A | Sponge tissue upon disruption nih.govjst.go.jpresearchgate.net |

Calyculin B itself is a geometrical isomer of Calyculin A, resulting from the photoisomerization of the tetraene moiety. rsc.orgresearchgate.net This suggests that while the core biosynthetic pathway produces Calyculin A (and its phosphorylated precursor), the formation of Calyculin B occurs through a post-biosynthetic modification.

Comparative Biosynthesis of Calyculin B and Related Marine Natural Products

Calyculins belong to a class of marine natural products that inhibit protein phosphatases 1 and 2A, similar to compounds like okadaic acid and the microcystins. nih.govrsc.orgresearchgate.netnih.gov While Calyculin B and other calyculin variants (Calyculins A, C, D, E, F, G, H, and J) are primarily isolated from Discodermia calyx, related structures have been found in other marine sponges, such as calyculinamides from Lamellomorpha strongylata and clavosines from Myriastra clavosa. nih.gov The presence of calyculin-related compounds across different sponge genera suggests that they are produced by common or similar symbiotic microorganisms. rsc.org

Comparing the biosynthesis of Calyculin B (via Calyculin A) to other marine polyketides and hybrid polyketide-peptide natural products reveals both similarities and differences. Many sponge-derived bioactive metabolites, including polyketides and polyketides partially fused with peptides, are produced by microbial symbionts through PKS and NRPS pathways. jst.go.jpspringerprofessional.deresearchgate.netnih.gov Okadaic acid, another potent protein phosphatase inhibitor found in marine sponges and dinoflagellates, is a polycyclic ether polyketide derived from a C38 fatty acid. nih.govguidetopharmacology.org While also a polyketide, okadaic acid's biosynthesis originates from different precursor units and involves distinct cyclization and modification steps compared to the hybrid polyketide-peptide assembly of calyculins. nih.govmdpi.com

Studies on the biosynthesis of other sponge-derived polyketides, such as onnamides and misakinolides from sponges of the family Theonellidae, have also identified microbial symbionts, including "Candidatus Entotheonella" sp., as the producers. jst.go.jpspringerprofessional.deresearchgate.netjst.go.jp These compounds, while structurally distinct from calyculins, are also synthesized via PKS and/or NRPS pathways, indicating a shared metabolic capability among the symbiont communities in different sponges. jst.go.jpspringerprofessional.deresearchgate.netnih.gov For example, swinholide A, a macrolide from Theonella swinhoei, is produced by a symbiotic bacterium through a trans-AT PKS pathway. researchgate.net The identification of trans-AT PKS gene clusters in the metagenomes of sponge-associated bacteria is a common theme across studies investigating the biosynthesis of various sponge polyketides. rsc.orgrsc.orgnih.govnih.gov

While the core biosynthetic machinery (PKS/NRPS) and the role of microbial symbionts are common features in the production of many sponge-derived natural products, the specific gene clusters, enzyme domains, and post-translational modifications lead to the structural diversity observed. The wound-activated dephosphorylation mechanism seen in calyculin biosynthesis, where a less toxic precursor is converted to a potent toxin upon tissue injury, represents a specialized regulatory strategy that may have parallels or unique variations in the biosynthesis of other defensive marine metabolites. nih.govjst.go.jpresearchgate.net

Comparative data on the biosynthetic gene clusters and producer organisms for selected marine natural products are presented below:

| Compound Family | Source Organism(s) | Producer Organism(s) | Biosynthetic Pathway Type | Key Features |

| Calyculins | Discodermia calyx nih.govrsc.org | "Candidatus Entotheonella" sp. rsc.orgjst.go.jpwikipedia.org | Hybrid PKS-NRPS (trans-AT PKS) rsc.orgjst.go.jprsc.org | Spiroacetal, phosphate, tetraene, nitrile, γ-amino acids, wound-activated dephosphorylation rsc.orgjst.go.jpnih.govjst.go.jpresearchgate.net |

| Okadaic Acid | Halichondria okadai, H. melanodocia, Dinoflagellates nih.govguidetopharmacology.org | Dinoflagellates nih.govguidetopharmacology.org | Polyketide (Polyether) | Polycyclic ether, C38 fatty acid derivative nih.gov |

| Onnamides | Theonella swinhoei springerprofessional.deresearchgate.net | Microbial symbionts ("Candidatus Entotheonella" sp.) springerprofessional.deresearchgate.netjst.go.jp | PKS-NRPS | Structurally distinct from calyculins springerprofessional.de |

| Swinholides | Theonella sp. springerprofessional.deresearchgate.net | Microbial symbionts (e.g., Nostoc sp., heterotrophic proteobacterium) springerprofessional.deresearchgate.net | PKS (trans-AT PKS) | Macrolide structure springerprofessional.deresearchgate.net |

This comparative analysis underscores the significance of microbial symbionts in marine environments as prolific producers of structurally diverse and biologically active natural products like Calyculin B, often employing complex hybrid biosynthetic machinery and unique regulatory mechanisms.

Molecular Mechanisms of Action of Calyculin B As a Phosphatase Inhibitor

Global Perturbation of Cellular Protein Phosphorylation Dynamics

By potently inhibiting PP1 and PP2A, Calyculin B acts as a powerful tool to globally shift the cellular phosphoproteome towards a state of hyperphosphorylation. mdpi.com Treatment of cells with calyculins leads to a rapid and dramatic increase in the phosphorylation level of a wide range of proteins. nih.govnih.gov This effect can be observed within seconds to minutes of exposure. nih.gov For example, in 3T3 fibroblasts, Calyculin A causes a marked increase in protein phosphorylation in both cytosolic and insoluble fractions. nih.gov Similarly, in plant cells, it induces strong phosphorylation of several proteins within 40 seconds. nih.gov

This widespread increase in phosphorylation is not limited to a few specific substrates but affects numerous proteins, including cytoskeletal components like cytokeratins, vimentin (B1176767), and the 20-kD myosin light chain. nih.govnih.gov The hyperphosphorylation of these structural proteins can lead to profound changes in cell morphology and function. nih.govnih.gov This global perturbation underscores the fundamental role of PP1 and PP2A in maintaining cellular homeostasis and demonstrates the disruptive power of their inhibition by Calyculin B.

Downstream Signaling Pathways Modulated by Calyculin B-Induced Hyperphosphorylation

The state of hyperphosphorylation induced by Calyculin B has profound consequences for numerous downstream signaling pathways that are tightly regulated by phosphorylation. By blocking dephosphorylation, Calyculin B can mimic or enhance the signals transmitted by protein kinases, leading to the sustained activation or inhibition of various cellular processes.

The Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation, immunity, and cell survival, is significantly modulated by Calyculin B. nih.govmdpi.com NF-κB activity is primarily controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins. uni.lu Activation typically requires the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (commonly p65/p50) to translocate to the nucleus and initiate gene transcription. mdpi.com

Calyculin treatment has been shown to induce the phosphorylation of IκBα, even in the absence of traditional stimuli like tumor necrosis factor-alpha (TNF-α). uni.lu This leads to IκBα degradation and subsequent NF-κB activation. uni.lu Furthermore, Calyculin A directly enhances the phosphorylation level of the p65 subunit of NF-κB (also known as RelA) at serine 536. nih.gov This specific phosphorylation event is crucial for the nuclear translocation of p65 and is associated with increased transcriptional activity of NF-κB-regulated genes. nih.gov Therefore, by inhibiting the phosphatases that would normally reverse these phosphorylation events, Calyculin B effectively promotes the sustained activation of the NF-κB signaling pathway.

Activation of Protein Kinase B/Akt Signaling

Calyculin B, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), triggers the activation of the Protein Kinase B (Akt) signaling pathway through a distinct molecular mechanism. nih.govnih.gov Studies, primarily on its closely related isomer Calyculin A, demonstrate that this activation is characterized by a significant increase in the phosphorylation of Akt at the Serine 473 (Ser473) residue. nih.gov However, this occurs without a corresponding increase in phosphorylation at the Threonine 308 (Thr308) site, which is typically required for full activation. nih.gov

The activation of Akt in response to calyculins is nonetheless dependent on a basal level of Thr308 phosphorylation, indicating that a mechanism involving phosphoinositide-dependent kinase 1 (PDK1) is necessary for the process. nih.gov Research indicates that the calyculin-induced phosphorylation of Ser473 is mediated by at least two upstream kinase pathways: the PI3-kinase/TORC2-dependent pathway and the SAPK2/p38-dependent protein kinase pathway. nih.gov

Furthermore, calyculins can modulate the Akt pathway in response to other stimuli. For instance, Calyculin A has been shown to block the activation and Thr308 phosphorylation of Akt induced by insulin-like growth factor 1 (IGF1). nih.gov This inhibitory effect is attributed to the enhanced phosphorylation of a negative regulatory site, Ser612, on the Insulin (B600854) Receptor Substrate 1 (IRS1). nih.gov This modification on IRS1 is known to inhibit its function, thereby preventing the activation of PI3-kinase and the subsequent phosphorylation of Akt. nih.gov This suggests that the activity of Akt is highly dependent on the phosphorylation status of Ser473, provided a basal level of Thr308 phosphorylation is maintained. nih.gov

| Component | Role in Calyculin B-Mediated Signaling | Observed Effect |

|---|---|---|

| Protein Kinase B (Akt) | Central kinase in the signaling pathway. | Activated. nih.gov |

| Akt (Ser473) | Phosphorylation site in the hydrophobic motif. | Significantly increased phosphorylation. nih.gov |

| Akt (Thr308) | Phosphorylation site in the activation loop. | No significant increase; basal level required. nih.gov |

| PDK1 | Upstream kinase responsible for Thr308 phosphorylation. | Basal activity is necessary for Akt activation by calyculins. nih.gov |

| IRS1 (Ser612) | Inhibitory phosphorylation site on Insulin Receptor Substrate 1. | Phosphorylation is enhanced, blocking IGF1-mediated signaling. nih.gov |

| PI3-kinase/TORC2 | Upstream kinase pathway. | Contributes to Ser473 phosphorylation. nih.gov |

| SAPK2/p38 | Stress-activated protein kinase pathway. | Contributes to Ser473 phosphorylation. nih.gov |

Impact on MAPK Kinase Pathways

The inhibition of major serine/threonine phosphatases by Calyculin B leads to significant alterations in the phosphorylation state of numerous proteins, including key components of the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, including the ERK, JNK, and p38 cascades, are tightly regulated by a balance of kinase and phosphatase activity. By inhibiting PP1 and PP2A, Calyculin B disrupts this balance, generally leading to a hyperphosphorylated state and activation of these cascades.

Direct evidence links the action of calyculins to the p38 MAPK pathway. The stress-activated protein kinase 2 (SAPK2/p38) pathway has been identified as one of the upstream contributors to the increased phosphorylation of Akt at Ser473 in cells treated with Calyculin A. nih.gov This demonstrates a specific functional consequence of calyculin-induced signaling that directly involves a core MAPK pathway. While the ERK and JNK pathways are also known to be negatively regulated by phosphatases inhibited by calyculins, specific downstream effects can vary. Research in other contexts has shown that the ERK and p38-JNK pathways can exert opposing effects on cellular processes, highlighting the complexity of disrupting phosphatase regulation. nih.gov

| MAPK Pathway | Role / Interaction with Calyculin B | Observed or Inferred Effect |

|---|---|---|

| p38 (SAPK2) | Directly implicated in Calyculin A-induced signaling. | Contributes to the phosphorylation of Akt (Ser473), indicating its activation. nih.gov |

| ERK | Regulated by phosphatases sensitive to calyculins. | Inferred to be activated due to inhibition of its regulatory phosphatases. |

| JNK | Regulated by phosphatases sensitive to calyculins. | Inferred to be activated due to inhibition of its regulatory phosphatases. |

Identification of Novel Molecular Targets Beyond Classical Phosphatases

The profound biological effects of Calyculin B extend beyond the direct inhibition of PP1 and PP2A to the subsequent hyperphosphorylation of a wide array of cellular proteins. These proteins, which are not direct binding partners of the toxin, become novel functional targets as their phosphorylation status and activity are altered.

One key target identified is the Insulin Receptor Substrate 1 (IRS1) . Treatment with calyculins leads to the hyperphosphorylation of IRS1 at the inhibitory Ser612 site, which impairs downstream signaling from the insulin and IGF1 receptors. nih.gov

Furthermore, studies have revealed that calyculin treatment causes a marked increase in the phosphorylation of cytoskeletal proteins. nih.gov Specific identified targets include vimentin and the 20-kD myosin light chain . nih.gov The increased phosphorylation of these components is associated with significant changes in cell shape and morphology, illustrating a direct link between the phosphatase inhibition by calyculins and the regulation of the cellular architecture. nih.gov These findings underscore how Calyculin B's primary action—phosphatase inhibition—translates into functional consequences for diverse cellular systems by altering the phosphorylation state of critical substrate proteins.

| Novel Target | Protein Class | Observed Effect of Calyculin Treatment |

|---|---|---|

| Insulin Receptor Substrate 1 (IRS1) | Signaling Adaptor Protein | Increased phosphorylation at inhibitory site Ser612. nih.gov |

| Vimentin | Cytoskeletal Protein (Intermediate Filament) | Increased phosphorylation. nih.gov |

| 20-kD Myosin Light Chain | Cytoskeletal Protein (Motor Protein Component) | Increased phosphorylation. nih.gov |

Cellular and Subcellular Biological Effects of Calyculin B

Calyculin B-Induced Cytoskeletal Reorganization and Morphological Alterations

Calyculin B significantly impacts actin filament dynamics, largely through its influence on myosin light chain (MLC) phosphorylation. MLC phosphorylation is a key event in regulating the contractile activity of the actomyosin (B1167339) cytoskeleton. Myosin light chain kinase (MLCK) phosphorylates MLC, while myosin light chain phosphatase (MLCP) dephosphorylates it. Calyculin B, by inhibiting PP1 and PP2A (with MLCP being a PP1), shifts the balance towards increased MLC phosphorylation. nih.govfrontiersin.org

Increased MLC phosphorylation enhances the interaction between actin and myosin filaments, leading to increased contractility. This can manifest as cell retraction, rounding, and the formation of stress fibers. Studies have shown that calyculin A (a closely related analog with similar phosphatase inhibitory activity) strongly induces diphosphorylation of MLC20, a regulatory light chain of myosin II, which is primarily located on actin filaments. physiology.org This increased phosphorylation is associated with altered cell shape and contractility.

Data on MLC20 phosphorylation levels in smooth muscle cells illustrate this effect:

| Treatment | Monophosphorylated MLC20 (%) | Diphosphorylated MLC20 (%) | Total Phosphorylation (mol Pi/mol MLC20) |

| Control | 36.1 ± 2.1 | 3.1 ± 0.6 | 0.42 |

| PGF2a (5 min) | 43.3 ± 0.9 | 23.4 ± 1.9 | 0.88 |

| Calyculin A | Increased | Strongly Induced | Increased |

Note: Data for Calyculin A are described qualitatively in the source physiology.org. PGF2a data is included for comparison as another inducer of MLC20 phosphorylation.

In some cell types, calyculin A treatment can cause actin to condense at the plasma membrane or form bundles inside the cells, indicating a polymerizing effect on actin. plos.org Inhibition of actin polymerization by agents like cytochalasin B can abolish or significantly inhibit calyculin A-induced cell shape changes, highlighting the dependence on dynamic actin rearrangements. core.ac.uknih.gov

Beyond actin, Calyculin B also affects other components of the cytoskeleton, including microtubules and intermediate filaments. Microtubules are dynamic polymers involved in cell shape, intracellular transport, and cell division. Intermediate filaments provide mechanical stability and structural support.

Studies using calyculin A have shown effects on both microtubules and intermediate filaments. Calyculin A can cause major changes in stable microtubules and vimentin (B1176767) intermediate filaments, suggesting independent mechanisms of action on these cytoskeletal elements. biologists.com Intermediate filaments, such as vimentin, are rapidly hyperphosphorylated and disassembled after treatment with inhibitors of type 1 and 2A phosphatases, indicating they are significant targets of PP1 and PP2A activity. nih.gov This hyperphosphorylation can lead to fragmentation and reorganization of intermediate filament networks. nih.gov

Disruption of intermediate filaments by agents like acrylamide (B121943) can increase the number of blebbing cells, suggesting a regulatory role for intermediate filaments in maintaining cell integrity and resisting bleb formation. nih.gov Similarly, disruption of vimentin intermediate filaments by calyculin A can lead to a pronounced increase in lymphocyte deformability. aai.org

The interplay between different cytoskeletal components is evident, as perturbing microtubules or actin filaments can sometimes lead to intermediate filament collapse. frontiersin.org Calyculin A's effects on these networks contribute to the observed morphological changes.

Plasma membrane blebbing is a dynamic process involving the protrusion and retraction of the cell membrane, often observed during apoptosis, cytokinesis, and cell migration. Calyculin B is a potent inducer of plasma membrane blebbing. core.ac.uknih.govresearchgate.net

Blebbing induced by calyculin A is thought to occur due to increased intracellular pressure generated by the contraction of the actomyosin network, driven by increased MLC phosphorylation. nih.gov Calyculin A, by keeping MLC in a phosphorylated state, can cause sustained blebbing. nih.gov This process involves the detachment of the plasma membrane from the underlying actin cortex. nih.govmdpi.com

Calyculin A treatment can lead to cell retraction, rounding, and the formation of surface blebs. core.ac.uknih.govresearchgate.net These morphological changes are often accompanied by a reduction in integrin-mediated cell adhesion. researchgate.net Increased cell contractility induced by calyculin A is sufficient to drive cell detachment and rounding in adherent cells. researchgate.net

The regulation of blebbing is complex and involves the interplay of actin, myosin, and the membrane. While actin polymerization is required for bleb retraction, calyculin-induced blebbing is primarily driven by increased contractility and detachment of the membrane from the cortex. nih.govnih.govmdpi.com

Modulation of Cell Cycle Progression and Division by Calyculin B

Calyculin B, through its phosphatase inhibitory activity, significantly impacts the regulation of the cell cycle, which is tightly controlled by the balance of protein phosphorylation and dephosphorylation.

Calyculin B can induce cell cycle arrest at various phases, depending on the cell type and concentration used. A notable effect is the induction of G1 or G1/S phase arrest. nih.govresearchgate.netresearchgate.net

Low nanomolar concentrations of calyculin A have been shown to prevent G1 to S phase progression in certain human fibroblasts and epithelial cells. researchgate.netmdpi.com This arrest can occur without a reduction in cyclin D1 levels in these specific cell types. researchgate.netmdpi.com In contrast, some breast cancer cell lines show resistance to G1 arrest at these low concentrations. researchgate.netmdpi.com

However, at slightly higher nanomolar concentrations (e.g., 10 nM), calyculin A can induce cell cycle arrest in the G1 and S phases in certain breast cancer cell lines, such as MDA-MB-468 cells. nih.gov This arrest is often associated with effects on key cell cycle regulators like cyclin D1. nih.gov

Calyculin A can also induce prematurely condensed chromosomes (PCCs) in G1-phase cells, even in the absence of active Cdk1/cyclin B, suggesting that phosphatase inactivation is crucial for initiating chromosome condensation and other mitotic events. scirp.org

Cyclin D1 is a critical regulator of the G1 to S phase transition. Its levels and activity are tightly controlled by phosphorylation and degradation. Calyculin B, by inhibiting phosphatases that dephosphorylate cyclin D1, can lead to increased phosphorylation and subsequent degradation of this protein.

Specifically, calyculin A has been shown to enhance the phosphorylation of cyclin D1 at Threonine 286 (T286). nih.govmdpi.comnih.gov Phosphorylation at this site triggers the proteasome-mediated degradation of cyclin D1. nih.govmdpi.comnih.govfrontiersin.org This effect is particularly sensitive to calyculin A in certain breast cancer cell lines, occurring at concentrations lower than those required to significantly alter the phosphorylation of many other endogenous proteins. nih.govmdpi.comnih.gov This suggests a selective inhibition of a specific phosphatase, possibly a type 2A phosphatase or PP6, that targets cyclin D1 at T286. nih.govmdpi.com

The degradation of cyclin D1 induced by calyculin A is a key mechanism contributing to the observed cell cycle arrest in sensitive cell lines. nih.gov

Here is a summary of Calyculin A's effects on Cyclin D1 in certain breast cancer cell lines:

| Cell Line | Calyculin A Concentration | Effect on Cyclin D1 Phosphorylation (T286) | Effect on Cyclin D1 Levels | Cell Cycle Effect | Source |

| MDA-MB-468 | Nanomolar | Increased | Degradation | G1 and S phase arrest | nih.govmdpi.com |

| MDA-MB-231 | Nanomolar | Increased | Degradation | Not specified for arrest | nih.govmdpi.com |

| MCF-7 | 10 nM | Not explicitly shown, but leads to degradation | Degradation | S phase increase | nih.gov |

| Hs-68 fibroblasts | 0.3-1.0 nM | No effect observed | No effect observed | G1 to S arrest | researchgate.netmdpi.com |

Note: Effects can vary depending on cell type and concentration.

The regulation of cyclin D1 degradation involves E3 ubiquitin ligases, such as the CRL4-DDB1 complex acting via AMBRA1, which recognizes phosphorylated cyclin D1 at T286 for ubiquitination and subsequent proteasomal degradation. frontiersin.org Calyculin B's role in promoting T286 phosphorylation thus directly impacts this degradation pathway.

Effects on Chromosome Condensation and Mitotic Events

Calyculin B is known to induce premature chromosome condensation (PCC) in various cell types. This effect is attributed to its potent inhibition of protein serine/threonine phosphatases, particularly PP1 and PP2A, which play critical roles in regulating the phosphorylation status of proteins involved in chromatin structure and mitotic progression. By inhibiting these phosphatases, Calyculin B promotes a hyperphosphorylated state of proteins, mimicking the phosphorylation events that naturally occur during mitosis and drive chromosome condensation ucr.ac.crtandfonline.comatlasgeneticsoncology.orgresearchgate.netcellsignal.com. This allows for the visualization of chromosomes even in interphase cells, making Calyculin B a useful tool for cytogenetic analysis and the study of chromosome aberrations outside of mitosis ucr.ac.cratlasgeneticsoncology.org. Studies using Calyculin A, a closely related compound with similar phosphatase inhibitory activity, have demonstrated its ability to induce PCC at any stage of the cell cycle (G1, S, and G2 phases) in mammalian somatic cells researchgate.net. This induction of PCC is a direct consequence of the inhibition of type 1 and type 2A protein serine/threonine phosphatases, highlighting their central role in regulating chromosome condensation researchgate.net. The technique of drug-induced PCC with Calyculin A has been utilized in cytogenetic biodosimetry to assess chromosome damage, particularly after exposure to ionizing radiation ucr.ac.cratlasgeneticsoncology.org.

Calyculin B in the Study of Apoptosis and Programmed Cell Death Pathways

Calyculin B, through its phosphatase inhibition, can trigger apoptotic processes in various cell lines. The induction of apoptosis by phosphatase inhibitors like Calyculin B involves several characteristic morphological and biochemical changes.

Studies on the mechanisms of apoptosis induction by microbial protein phosphatase inhibitors, which include compounds mechanistically similar to Calyculin B, have revealed several key features. These features often include classical morphological changes such as cell and nuclear shrinkage and chromatin condensation mdpi.com. Another hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin-V binding nih.govbdbiosciences.comimmunostep.comsigmaaldrich.com. While chromatin condensation and Annexin-V externalization are commonly observed, internucleosomal DNA fragmentation, another characteristic of apoptosis, has been reported to be cell-type specific and not universally induced by these inhibitors mdpi.com.

Calcium signaling and the generation of Reactive Oxygen Species (ROS) are often implicated in cell death pathways, including those induced by various stimuli. Excessive influx of calcium ions into the cytosol, either from the extracellular environment or intracellular stores like the endoplasmic reticulum and mitochondria, can occur after oxidative stress or other cellular insults besjournal.comscielo.brnih.gov. This calcium overload can disrupt metabolic and proliferative processes and contribute to cell death besjournal.commdpi.com. Similarly, ROS can act as signaling molecules but at elevated levels can cause oxidative stress and cellular damage, ultimately leading to cell death nih.gov. There is a known interplay between calcium signaling and ROS production, where ROS can influence calcium channels and cytosolic calcium can regulate ROS generation, potentially creating a positive feedback loop that amplifies cell death signals e-algae.org. While the direct link between Calyculin B and the specific modulation of calcium signaling and ROS in inducing cell death requires further investigation, the general mechanisms involving calcium overload and oxidative stress are well-established in various cell death paradigms besjournal.comscielo.brnih.gov.

Impact on Gene Expression and Transcriptional Regulation in Cellular Models

The inhibition of protein phosphatases by Calyculin B can significantly impact gene expression and transcriptional regulation. Protein phosphorylation is a key mechanism that regulates the activity and localization of transcription factors and other proteins involved in controlling gene expression. For instance, phosphatases like PP1 are involved in regulating the activity of transcription factors such as STAT3 nih.gov. Inhibition of these phosphatases by Calyculin A has been shown to affect STAT3 signaling and downstream gene expression nih.gov. Furthermore, phosphatases play a role in regulating the interaction and localization of proteins involved in chromatin remodeling and transcriptional repression, such as Histone Deacetylases (HDACs) and 14-3-3 proteins pnas.org. Calyculin A treatment has been shown to disrupt the interaction between HDAC3 and other HDACs, potentially impacting their transcriptional regulatory activity pnas.org. These findings suggest that Calyculin B, by inhibiting key protein phosphatases, can alter the phosphorylation state of proteins involved in transcriptional machinery, thereby influencing gene expression profiles in cellular models pnas.orgbioone.orgresearchgate.net.

Influence on Cellular Metabolism and Bioenergetic Processes in Research Models

Cellular metabolism and bioenergetic processes, which involve the generation and utilization of energy (primarily ATP), are tightly regulated by various post-translational modifications, including phosphorylation numberanalytics.comecrjournal.com. Since Calyculin B is a potent inhibitor of protein phosphatases, it can indirectly influence cellular metabolism by altering the phosphorylation status and thus the activity of key enzymes and proteins involved in metabolic pathways numberanalytics.com. Mitochondria, the primary sites of ATP production through oxidative phosphorylation, are central to cellular bioenergetics frontiersin.org. Their function is influenced by calcium levels and oxidative stress, both of which have been linked to cell death pathways potentially modulated by phosphatase activity besjournal.comscielo.brnih.govfrontiersin.org. While specific studies detailing the direct impact of Calyculin B on individual metabolic pathways are limited in the provided search results, its broad effect on protein phosphorylation suggests a potential for widespread influence on the regulation of cellular energy production and utilization in research models numberanalytics.com.

Chemical Synthesis and Structure Activity Relationship Sar of Calyculin B and Analogs

Total Synthesis Strategies for Calyculin B and its Stereoisomers

The total synthesis of calyculins, including (−)-Calyculin B, has been achieved through convergent strategies, which involve the independent synthesis of major fragments of the molecule followed by their sequential coupling. nih.gov This approach allows for the development of efficient and flexible routes to the complex natural product and its stereoisomers. The general retrosynthetic disconnection of the calyculin framework breaks the molecule down into three key subunits of comparable complexity:

C1–C8 Cyanotetraene Subunit: The northern, polyunsaturated portion of the molecule.

C9–C25 Spiroketal Dipropionate Subunit: The central core containing a phosphate-bearing spiroketal and a dense array of stereocenters. nih.gov

C26–C37 Oxazole-Containing Amino Acid Subunit: The southern, nitrogen-containing fragment. nih.gov

The successful synthesis and assembly of these fragments have been reported by several research groups, culminating in the total synthesis of (+)-Calyculin A and its enantiomer, as well as (−)-Calyculin B. figshare.com

The construction of each major subunit of Calyculin B presented unique and significant synthetic hurdles, necessitating the development and application of innovative chemical methodologies.

Cyanotetraene Subunit (C1–C8): A primary challenge in constructing this fragment is the inherent instability of the conjugated tetraene system, which is prone to isomerization and decomposition. nih.gov Early attempts to install the full tetraene using methods like the Horner-Wadsworth-Emmons (HWE) reaction proved difficult. nih.gov Methodological advancements, particularly the use of sp²-sp² cross-coupling reactions such as Stille, Suzuki, and Negishi couplings, were instrumental in overcoming this challenge. These methods allow for the reliable formation of the carbon-carbon bonds of the tetraene system while preserving the delicate geometry of the double bonds. nih.gov

Spiroketal Dipropionate Subunit (C9–C25): This central fragment is arguably the most synthetically challenging portion of Calyculin B, featuring a dense arrangement of eleven stereocenters, a phosphate (B84403) ester, and the characteristic spiroketal. nih.gov Its synthesis required precise control over stereochemistry. Various strategies have been employed, including the use of Brown's asymmetric crotylboration and Evans' asymmetric aldol (B89426) reactions to set key stereocenters. nih.gov The construction of the spiroketal itself has been approached through methods involving acid-catalyzed cyclization of a dihydroxy ketone precursor.

Oxazole (B20620) Subunit (C26–C37): The synthesis of this densely functionalized amino acid fragment, which contains an oxazole ring and a trihydroxylated γ-amino acid portion, also demanded sophisticated synthetic tactics. The construction of the oxazole ring has been achieved through various methods, including the cyclodehydration of β-keto amide precursors. The stereocenters within the amino acid portion were often established using asymmetric alkylation or aldol reactions. csu.edu.au

Given the fifteen chiral centers in Calyculin B, achieving stereochemical control was a paramount challenge. The total syntheses relied heavily on asymmetric reactions to install the correct stereochemistry at each center. nih.gov The absolute configuration of the natural calyculins was ambiguous upon their initial isolation, and total synthesis played a definitive role in establishing the correct stereochemistry. nih.gov

Key asymmetric methodologies employed include:

Chiral auxiliary-mediated reactions: Evans' asymmetric aldol and alkylation reactions, using chiral oxazolidinone auxiliaries, were pivotal for controlling stereochemistry during the formation of carbon-carbon bonds in the spiroketal and oxazole fragments. csu.edu.au

Substrate-controlled reactions: The existing stereocenters in advanced intermediates were used to direct the stereochemical outcome of subsequent reactions.

Reagent-controlled reactions: Asymmetric crotylboration reactions, developed by Brown, and chiral borane-mediated aldol reactions, utilized by Shioiri's group, were employed to create specific stereocenters with high levels of diastereoselectivity. nih.gov

These approaches, often used in combination, allowed for the precise construction of the complex stereochemical landscape of Calyculin B.

With the three major fragments in hand, the final stages of the total synthesis involved their careful coupling and subsequent functional group manipulations. The convergent nature of the synthesis meant that the order of fragment coupling was a key strategic decision.

A common strategy involved the coupling of the C9–C25 spiroketal fragment with the C26–C37 oxazole fragment, followed by the attachment of the C1–C8 cyanotetraene unit. Key coupling reactions used in these syntheses include:

Wittig Olefination: This reaction was employed to form the C25-C26 double bond, linking the central spiroketal core to the southern oxazole-containing chain.

Stille and Suzuki Cross-Coupling: These palladium-catalyzed reactions were critical for assembling the sensitive cyanotetraene fragment and attaching it to the rest of the molecule, for instance, at the C8-C9 junction. nih.gov

The final elaboration steps typically involved the deprotection of multiple protecting groups and the installation of the phosphate ester at the C17 position. These final steps had to be conducted under mild conditions to avoid degradation of the complex and sensitive molecule.

Semisynthesis and Chemical Derivatization of Calyculin B

While total synthesis provides access to the complete molecular structure, semisynthesis and chemical derivatization of the natural product are powerful tools for rapidly generating analogs for structure-activity relationship (SAR) studies. Researchers have performed selective chemical modifications on Calyculin A, a stereoisomer of Calyculin B, to probe the importance of various functional groups for its biological activity. nih.govresearchgate.net These transformations, which are directly applicable to Calyculin B due to its identical constitution, have targeted key functionalities such as the phosphate group, the hydroxyl groups, and the tetraene moiety. For example, dephosphorylation of Calyculin A has been performed to assess the role of the phosphate ester in protein phosphatase inhibition. nih.gov Other modifications have included esterification or etherification of hydroxyl groups and selective reduction of the double bonds in the tetraene chain. These semisynthetic analogs have been instrumental in mapping the pharmacophore of the calyculins.

Design and Synthesis of Calyculin B Analogs for Research Purposes

One approach to analog design is the synthesis of truncated versions of the molecule that represent key binding domains. For instance, the natural product hemicalyculin A, which corresponds to the southern hemisphere (oxazole and amino acid portion) of the parent molecule, has been isolated and studied. nih.govresearchgate.net Synthetic efforts have also focused on creating simplified analogs of the spiroketal core or the oxazole fragment to investigate their individual contributions to biological activity. Another strategy involves replacing complex structural motifs with simpler, synthetically more accessible groups that can mimic the orientation and electronic properties of the original functionality. For example, the labile tetraene moiety could be replaced with more stable aromatic systems to improve compound stability while preserving the required hydrophobic interactions with the target enzyme.

Comprehensive Structure-Activity Relationship (SAR) Studies of Calyculin B Derivatives

Extensive SAR studies using natural calyculins, their stereoisomers like Calyculin B, and various synthetic or semisynthetic derivatives have provided significant insight into the molecular basis of their potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). nih.govnih.govresearchgate.netresearchgate.net

Key findings from these studies indicate that several structural features are critical for high-affinity binding and inhibition:

The Phosphate Group: The phosphate ester at C17 is essential for inhibitory activity. Derivatives lacking this group, such as dephosphonocalyculin A, are essentially inactive, suggesting the phosphate acts as a crucial phosphate mimic that interacts with the active site of the phosphatase. nih.gov

The C13-Hydroxyl Group: This hydroxyl group is also necessary for potent inhibition, likely forming a key hydrogen bond interaction within the enzyme's active site. nih.govresearchgate.net

The Spiroketal Core: The rigid spiroketal structure serves as a scaffold, correctly positioning the critical phosphate and hydroxyl groups for optimal interaction with the enzyme.

The C26-C37 "Peptide" Portion: Interestingly, derivatives lacking this entire southern hemisphere have shown retained, potent enzyme inhibitory activity. However, this portion of the molecule appears to be crucial for the compound's cytotoxicity. nih.govresearchgate.net

The table below summarizes the structure-activity relationships for Calyculin B and its key derivatives concerning protein phosphatase inhibition.

These SAR studies have not only illuminated the pharmacophore of the calyculins but also guide the ongoing design of novel, more selective, and less toxic protein phosphatase inhibitors for use as research tools and potential therapeutic agents.

Identification of Essential Pharmacophoric Elements for Protein Phosphatase Inhibition

SAR studies, utilizing a combination of natural congeners, synthetic fragments, and chemically modified derivatives, have successfully identified several key functional groups, or pharmacophoric elements, that are indispensable for the potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). nih.govnih.gov The primary elements constituting the pharmacophore are the spiroketal-phosphate "head" and the hydrophobic polyketide "tail."

Key Pharmacophoric Features of Calyculin B:

| Pharmacophoric Element | Position | Role in Inhibition | Finding |

| Phosphate Group | C17 | Binds to the catalytic center of the phosphatase, interacting with essential metal ions. core.ac.uk | Derivatives lacking the phosphate group, such as dephosphonocalyculin A, are inactive, highlighting its critical role. nih.gov |

| Hydroxyl Group | C13 | Forms a crucial hydrogen bond with Arg221 in the PP1 active site, helping to position the phosphate group correctly. core.ac.uk | Its presence is deemed essential for maintaining high inhibitory potency. nih.gov |

| Polyketide Tail | C1-C8 | This hydrophobic tetraene moiety docks into a hydrophobic groove on the enzyme's surface, extending from the catalytic center. nih.govcore.ac.uk | This interaction is necessary for tight binding to the enzyme. nih.gov |

These studies collectively confirm that the potent inhibitory activity of the calyculins is primarily derived from the southern hemisphere of the molecule (the C9-C25 spiroketal and the C1-C8 polyketide tail). For instance, a derivative known as hemicalyculin A, which largely comprises this polyketide portion, retains significant (though reduced) inhibitory activity against PP1. nih.gov The crystal structure of the complex between Calyculin A and PP1 reveals that the inhibitor binds in an extended conformation, with the phosphate group anchored in the hydrophilic catalytic site and the polyketide tail occupying a hydrophobic groove. core.ac.uk

Role of the Dipeptide Portion in Biological Activity and Cytotoxicity

Further evidence comes from the crystal structure of the Calyculin A-PP1 complex, where the electron density for the peptidic portion was diverged, indicating a lack of stable, direct interaction with the enzyme. nih.gov

However, while not required for enzyme binding, the dipeptide moiety is crucial for the potent cytotoxicity exhibited by the calyculins. nih.govnih.gov Derivatives that lack this peptide portion are significantly less cytotoxic, even when they retain full enzyme inhibitory activity. nih.gov This suggests that the dipeptide segment may enhance cell membrane permeability or facilitate other cellular interactions that contribute to its powerful cytotoxic effects. nih.gov

Correlation Between Structural Modifications and Enzyme Selectivity

Calyculin B, like its close analog Calyculin A, is a potent but generally non-selective inhibitor of the catalytic subunits of both PP1 and PP2A, two of the most abundant serine/threonine phosphatases in eukaryotic cells. nih.govnih.gov In vitro assays show that Calyculin A inhibits PP1 and PP2A with very similar potencies, with reported IC₅₀ or Kᵢ values in the low- to sub-nanomolar range for both enzymes. nih.govmdpi.com

Comparative Inhibition of PP1 and PP2A by Natural Toxins:

| Inhibitor | Target Selectivity | Typical IC₅₀ / Kᵢ (nM) |

| Calyculin A/B | PP1 ≈ PP2A | Potent, non-selective inhibition of both. nih.govnih.gov |

| Okadaic Acid | PP2A > PP1 | Exhibits significantly higher affinity for PP2A. mdpi.comnih.govnih.gov |

| Tautomycin | PP1 > PP2A | Predominantly affects PP1. nih.gov |

Computational Chemistry and Molecular Modeling in Calyculin B SAR Analysis

Computational chemistry and molecular modeling have become invaluable tools for interpreting the experimental SAR data of calyculins and understanding their interaction with protein phosphatases at an atomic level. The foundation for much of this work was the determination of the crystal structure of Calyculin A in a complex with the catalytic subunit of PP1. core.ac.ukmdpi.com

This structural data provided critical insights, revealing that Calyculin A binds in an open, extended conformation within the enzyme's active site grooves, rather than the pseudocyclic conformation it adopts in solution. core.ac.uk This finding was crucial for refining subsequent molecular models.

Key applications of computational modeling in Calyculin B/A SAR analysis include:

Docking Studies: Computational docking has been used to predict and analyze the binding poses of calyculin and other marine toxins like okadaic acid and microcystin (B8822318) within the PP1 active site. These models help to explain how structurally diverse molecules can bind to a common site. nih.gov

Pharmacophore Modeling: Based on the structures of potent inhibitors, computational models have been developed to define the essential 3D arrangement of chemical features (the pharmacophore) required for PP1/PP2A inhibition. nih.gov

Rationalizing Mutagenesis Data: Molecular models have been used to interpret the results of site-directed mutagenesis studies. For example, models help explain why mutating specific residues in the phosphatase, such as Tyr-134, affects the binding affinity of calyculins and clavosines, providing a basis for assessing various proposed binding modes. nih.gov

These computational approaches, anchored by experimental crystal structures, continue to guide the rational design of novel phosphatase inhibitors and provide a deeper understanding of the molecular basis for the potent and cytotoxic effects of Calyculin B.

Calyculin B As a Research Tool and Biological Probe in Advanced Studies

Applications in Elucidating Protein Phosphorylation Networks and Substrate Identification

Protein phosphorylation is a dynamic and crucial post-translational modification that regulates a vast array of cellular functions. The balance between protein kinase and phosphatase activity dictates the phosphorylation status of proteins within complex signaling networks. Calyculin B, by inhibiting major serine/threonine phosphatases PP1 and PP2A, disrupts this balance, leading to hyperphosphorylation of cellular proteins. This characteristic makes it a valuable tool for studying protein phosphorylation networks and identifying phosphatase substrates.

Studies utilizing phosphatase inhibitors like calyculin have contributed to understanding phosphorylation networks, including those regulating processes like cytoskeletal dynamics oup.com and signaling pathways such as the MAPK pathway researchgate.net. By inhibiting phosphatases, researchers can trap proteins in their phosphorylated state, allowing for their identification and the mapping of phosphorylation sites.

Advanced techniques, such as mass spectrometry-based phosphoproteomics, are frequently employed in conjunction with calyculin treatment to gain global insights into phosphorylation changes. These approaches enable the identification of numerous phosphoproteins and their specific phosphorylation sites that are regulated by PP1 and PP2A. For instance, phosphoproteomic analyses of calyculin A-stimulated cells have led to the identification of candidate phosphoproteins, providing insights into phosphoprotein enrichment and localization researchgate.net. Methods aimed at disentangling the direct and indirect effects on phosphorylation have also utilized calyculin A in in vitro experiments to identify potential PP1 substrate sites nih.gov. Furthermore, targeted label-free approaches employing LC-MS have identified calyculin A-sensitive phosphorylation sites, many of which represent new targets regulated by protein phosphatase enzymes nih.gov.

Utility in Investigating Cell Cycle Control Mechanisms in in vitro Systems

The cell cycle is tightly regulated by the coordinated action of kinases and phosphatases. Calyculin B's ability to inhibit key phosphatases involved in cell cycle progression makes it a powerful tool for perturbing and studying these mechanisms in vitro.

Research using calyculin A has demonstrated its ability to induce premature chromosome condensation (PCC) in interphase cells by inhibiting PP1 and PP2A, phosphatases that play critical roles in regulating chromosome condensation during mitosis tandfonline.comscirp.org. This induction of PCC has been utilized in studies of chromosome dynamics, breakage, and repair, as well as for cytogenetic analysis scirp.org.

Calyculin A treatment has also been shown to arrest cell cycle progression and affect the phosphorylation status of key cell cycle regulators, such as cyclin D1 nih.gov. The phosphorylation of cyclin D1 at specific residues, which is crucial for its degradation, can be influenced by phosphatase activity nih.gov. Studies investigating the cell cycle-dependent phosphorylation of protein phosphatase 1 by cdc2 kinase have shown that this phosphorylation, which is increased by calyculin A, contributes to the increased state of protein phosphorylation necessary for the initiation of normal cell division pnas.org.

The effects of calyculin on cell cycle control have been investigated in vitro, including its role in inducing different types of apoptotic cell death, a process intrinsically linked to cell cycle regulation biologists.com. Phosphoproteomic approaches mdpi.com have been applied in these studies to identify phosphorylation sites nih.gov on proteins involved in processes like proliferation and cell death, providing a deeper understanding of how phosphatase inhibition impacts the cell cycle machinery.

Research Applications in Studying Cytoskeletal Dynamics and Cell Morphology

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling cell movement, and facilitating intracellular transport. The assembly, disassembly, and organization of cytoskeletal components are tightly regulated by phosphorylation and dephosphorylation events. Calyculin B, by inhibiting PP1 and PP2A, can significantly impact cytoskeletal dynamics and cell morphology.

Studies using calyculin A have directly demonstrated its effects on actin structures and cell shape, leading to a loss of cytoskeletal organization and the adoption of a rounded cell morphology in various cell types researchgate.netnih.gov. In smooth muscle cells, calyculin A has been shown to induce rapid alterations in F-actin distribution, decrease stress fiber staining, and cause changes in cell shape, including rounding up and bleb formation biologists.com. Calyculin A has also been found to affect microtubule organization nih.govbiologists.com.

The impact of calyculin on the cytoskeleton is mediated through its target phosphatases, PP1 and PP2A, which dephosphorylate key cytoskeletal regulatory proteins. Identifying these phosphatase targets, for example, by assessing the affinity of calyculin A for proteins like yeast Glc7 (a PP1 homolog) using techniques like competition assays ucsf.edu, helps to elucidate the mechanisms by which calyculin affects cytoskeletal structure. Furthermore, studies aimed at identifying phosphatase substrates nih.gov contribute to understanding which specific phosphorylation events, reversed by PP1 or PP2A, are critical for maintaining cytoskeletal integrity and dynamics. Research on B cell migration has shown that calyculin A inhibits the dephosphorylation of ERM proteins, which are crucial membrane-cytoskeleton linkers, thereby affecting cell morphology and migration nih.gov.

Role in Understanding Apoptotic Pathways and Cellular Stress Responses

Apoptosis, or programmed cell death, and cellular stress responses are critical processes for tissue homeostasis and protection against damage. These pathways involve complex signaling cascades that are heavily regulated by protein phosphorylation. Calyculin B has been utilized to investigate the role of protein phosphatases in these processes.

Calyculin A has been shown to induce apoptosis in various cell types, highlighting the involvement of PP1 and PP2A in regulating cell survival pathways biologists.comspandidos-publications.com. Studies have characterized different types of apoptotic cell death triggered by calyculin A, suggesting the involvement of distinct protein phosphorylation pathways biologists.com. Calyculin A treatment can lead to the stimulation of pro-apoptotic factors and affect the phosphorylation status of key signaling molecules involved in apoptosis and stress responses, such as NF-κB spandidos-publications.com.

The role of calyculin B in apoptosis and stress responses is often studied by examining the resulting changes in protein phosphorylation. Phosphoproteomic approaches d-nb.info and techniques like Phos-Tag SDS-PAGE mdpi.com are employed to identify these changes on a large scale. Specific phosphorylation events, such as the increased phosphorylation of PP1 pnas.org or the identification of numerous phosphoproteins researchgate.net upon calyculin treatment, provide insights into the signaling pathways that mediate apoptosis and cellular stress responses. For example, calyculin A treatment has been shown to alter the phosphorylation state of proteins like CDK2, GSK-3β, and β-catenin, which are involved in signaling pathways that can influence cell fate mdpi.com.

Development of Calyculin B Conjugates and Affinity Probes for Target Identification

To further understand the specific proteins that interact with and are regulated by Calyculin B, researchers have explored the development of calyculin conjugates and affinity probes. These tools typically involve chemically modifying calyculin B to include a tag (such as biotin (B1667282) or a fluorescent label) or a reactive group (like a photoactivatable crosslinker) that allows for the capture or visualization of proteins that bind to calyculin B.

The development of such probes is a common strategy in chemical biology for target identification nih.gov. Affinity-based methods, which utilize probes that bind to target proteins, coupled with techniques like mass spectrometry, are powerful approaches for isolating and identifying the cellular targets of small molecules nih.gov. While specific details on the development of Calyculin B conjugates were not extensively detailed in the provided search results, the principle involves creating modified versions of calyculin B that retain their phosphatase inhibitory activity and can be used to pull down or label PP1 and PP2A, or their associated regulatory subunits, from cell lysates or tissues. Competition assays, where the binding of a labeled probe is competed by the untagged compound, can be used to confirm the specificity of the interaction, as demonstrated in studies with calyculin A and yeast PP1 ucsf.edu. These probes are invaluable for dissecting the composition of phosphatase complexes and identifying novel interacting proteins that may modulate phosphatase activity or substrate specificity.

Use in Phosphoproteomics and Kinase Activity Profiling Research

Calyculin B is a critical tool in phosphoproteomics and research aimed at profiling kinase and phosphatase activities. By inhibiting PP1 and PP2A, calyculin B causes a global increase in protein phosphorylation, making it easier to detect low-abundance phosphopeptides using mass spectrometry-based phosphoproteomics mdpi.comd-nb.info.

In phosphoproteomic studies, cells or tissues are often treated with calyculin B to amplify the phosphorylation signal before sample preparation and MS analysis researchgate.netnih.gov. This allows for more comprehensive identification and quantification of phosphorylation sites. The resulting phosphoproteomic data can then be used to infer the activity of kinases and phosphatases d-nb.infonih.gov. By comparing the phosphorylation profiles of calyculin-treated samples to control samples, researchers can identify phosphorylation sites that are substrates of PP1 and PP2A or are regulated by signaling pathways downstream of these phosphatases.

Furthermore, changes in the phosphorylation status of known kinase substrates upon calyculin treatment can provide indirect information about kinase activity. Techniques like Phos-Tag SDS-PAGE, which separate proteins based on their phosphorylation state, can be used in conjunction with calyculin treatment to visualize phosphorylation changes and assess the activity of kinases that phosphorylate specific target proteins mdpi.com. The use of chemical inhibitors like calyculin A is a common and powerful tool in phosphoproteomic workflows for identifying kinase and phosphatase substrates mdpi.com. These studies contribute significantly to understanding the complex interplay between kinases and phosphatases in regulating cellular signaling networks.

Advanced Research Topics and Future Directions in Calyculin B Studies

Exploration of Emerging Biological Activities and Novel Target Identification in Cellular Models

Beyond its primary function as a phosphatase inhibitor, research is uncovering additional biological activities of calyculin B and its related congeners. These investigations often involve cellular models to dissect the complex signaling pathways affected by calyculin B treatment. The potent cytotoxicity of calyculins, including calyculin A, is attributed to their specific inhibition of PP1 and PP2A. researchgate.netrsc.org However, the precise mechanisms underlying all observed cellular effects are still under investigation. Identifying novel protein targets or off-target interactions beyond PP1 and PP2A could reveal new avenues for therapeutic or research applications. Studies using techniques like phosphoproteomics in cellular models treated with calyculin B can help identify substrates that become hyperphosphorylated, indirectly pointing to inhibited phosphatases or even novel targets.

Application of Calyculin B Analogs in Investigating Specific Disease Mechanisms at the Molecular and Cellular Level

Calyculin B and its analogs are valuable tools for studying the role of protein phosphatases in various disease mechanisms, including neurodegenerative diseases and cancer. nih.gov By inhibiting PP1 and PP2A, calyculins can perturb cellular signaling pathways that are dysregulated in these conditions.

In neurodegenerative disease models, calyculin A has been used to induce tau hyperphosphorylation, a hallmark of Alzheimer's disease, in neuronal cell lines and animal models. nih.govresearchgate.net This allows researchers to study the molecular events leading to tau pathology and evaluate potential therapeutic interventions aimed at reducing hyperphosphorylation. For instance, studies have shown that melatonin (B1676174) can ameliorate tau hyperphosphorylation induced by calyculin A in neuronal cells. nih.gov

In cancer cell biology, calyculin A has been shown to induce the degradation of cyclin D1, a key cell cycle regulator often overexpressed in breast cancer. mdpi.comnih.gov This occurs at low nanomolar concentrations and appears to involve the selective inhibition of a specific pool of type-2A phosphatases that dephosphorylate cyclin D1 at T286. mdpi.comnih.gov This highlights the potential of calyculin A and its analogs as probes to study cell cycle regulation and explore novel therapeutic strategies for cancer. mdpi.com

The use of calyculin B analogs with modified structures can help delineate the specific roles of different phosphatases or even individual phosphatase isoforms in disease processes. Structure-activity relationship studies of calyculins have indicated that the phosphate (B84403) group, hydroxyl groups at C13, and the hydrophobic polyketide tail are crucial for their inhibitory action on PP1. nih.govresearchgate.net Analogs with alterations in these regions could offer enhanced specificity for particular phosphatases or downstream signaling pathways, providing more refined tools for mechanistic studies.

Development of Next-Generation Calyculin B-Based Research Tools with Enhanced Specificity or Delivery

The development of research tools based on calyculin B aims to overcome limitations such as broad specificity towards PP1 and PP2A and potential cytotoxicity at higher concentrations. Next-generation tools could involve synthesizing calyculin B analogs with improved selectivity for specific phosphatase isoforms or even other protein targets. Rational design based on structural information of phosphatase-inhibitor complexes can guide the synthesis of such analogs. nih.govresearchgate.net

Furthermore, strategies for enhanced delivery of calyculin B or its analogs into specific cell types or tissues are being explored. This could involve conjugation to targeting molecules or encapsulation in nanoparticles to improve cellular uptake and reduce off-target effects. Such advancements would allow for more precise manipulation of phosphorylation events in complex biological systems.

Integration of Calyculin B Research with Systems Biology and Omics Approaches

Integrating calyculin B research with systems biology and various omics approaches (e.g., phosphoproteomics, transcriptomics, metabolomics) can provide a more comprehensive understanding of its cellular effects. frontiersin.orgfrontiersin.orgbioscipublisher.comamazon.com By analyzing global changes in protein phosphorylation, gene expression, or metabolite profiles following calyculin B treatment, researchers can map the downstream signaling networks affected by phosphatase inhibition.

Phosphoproteomics, in particular, can directly identify the proteins whose phosphorylation status is altered by calyculin B, revealing substrates of the inhibited phosphatases and potentially identifying novel targets. nih.gov Combining this data with transcriptomics or metabolomics can provide insights into the functional consequences of these phosphorylation changes on cellular processes and pathways. frontiersin.orgfrontiersin.org Systems biology approaches can then be used to integrate these diverse datasets, build predictive models of cellular responses to calyculin B, and identify key nodes or pathways that are critically dependent on phosphatase activity. frontiersin.orgfrontiersin.orgbioscipublisher.comamazon.com

Unexplored Biosynthetic Avenues and Enzymatic Engineering for Calyculin B Production

The natural source of calyculins is primarily marine sponges, specifically Discodermia calyx. nih.govrsc.org However, the actual producers are often symbiotic microorganisms associated with the sponge. rsc.org Research has identified the biosynthetic gene cluster responsible for calyculin production in a filamentous bacterium, "Candidatus Entotheonella" sp., found in association with D. calyx. rsc.orgnii.ac.jp

Understanding the enzymatic machinery involved in calyculin biosynthesis opens up possibilities for enzymatic engineering. nii.ac.jpjst.go.jp This could involve manipulating the biosynthetic genes or enzymes to produce calyculin B more efficiently, generate novel calyculin analogs with altered properties, or produce intermediates that can be further modified synthetically. nii.ac.jpjst.go.jpnih.gov Exploring unexplored biosynthetic avenues, such as identifying enzymes responsible for specific modifications or alternative pathways, could lead to the discovery of new calyculin variants or related compounds with potentially different biological activities. nii.ac.jpjst.go.jp

Challenges and Opportunities in Calyculin B Academic Research

Academic research on calyculin B faces several challenges and opportunities. One significant challenge is the limited natural supply of calyculins from marine sponges, which can hinder large-scale studies and the development of analogs. rsc.org Total synthesis of calyculins is complex due to their intricate structures with multiple chiral centers and functional groups. nih.govacs.org While total syntheses of calyculin A and B have been achieved, they are often multi-step processes. acs.org

Opportunities lie in leveraging advancements in synthetic chemistry and enzymatic engineering to overcome supply limitations and generate diverse calyculin analogs. nii.ac.jpjst.go.jpnih.govacs.org Further research into the biosynthesis of calyculin B by its symbiotic producers could also lead to improved fermentation or cultivation strategies. rsc.org

Another opportunity lies in the continued exploration of calyculin B's biological activities beyond phosphatase inhibition. Its ability to influence diverse cellular processes suggests potential for discovering novel therapeutic targets or developing new research tools. nih.gov

Detailed structure-activity relationship studies, coupled with high-resolution structural analysis of calyculin B bound to its targets, can provide valuable insights for rational design of more specific and potent inhibitors or probes. nih.govresearchgate.net Integrating these studies with systems biology and omics approaches will be crucial for a holistic understanding of calyculin B's effects and unlocking its full potential in academic research. frontiersin.orgfrontiersin.orgbioscipublisher.comamazon.com

Q & A

Q. Table 1: Example Experimental Design for Phosphatase Inhibition Studies

| Parameter | Condition 1 | Condition 2 | Control |

|---|---|---|---|

| Calyculin B (nM) | 10 | 50 | 0 (DMSO) |

| Incubation Time | 30 min | 60 min | 60 min |

| Phosphatase Activity | Measured via malachite green assay |

Basic Research Question: What are the optimal experimental conditions for maintaining Calyculin B stability in cell-based assays?

Methodological Answer:

Calyculin B is light- and temperature-sensitive. Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. For cell treatments, pre-test stability by HPLC or mass spectrometry under intended assay conditions (e.g., 37°C, CO2 atmosphere). Use time-course experiments to determine degradation rates. Include vehicle controls and validate bioactivity via downstream targets (e.g., phosphorylated NF-κB p65 levels in treated cells) .

Advanced Research Question: How can researchers resolve contradictions in reported EC50 values for Calyculin B across different cell lines?

Methodological Answer:

Systematically evaluate variables influencing potency:

Cell Line Variability : Compare phosphatase isoform expression (e.g., PP1 vs. PP2A) via qPCR/Western blot.

Assay Conditions : Standardize incubation time, serum concentration, and cell density.

Data Normalization : Use internal controls (e.g., housekeeping proteins) to adjust for baseline phosphatase activity.